3-Propyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole
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Overview
Description
3-Propyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHFNO
IUPAC Name: this compound
This compound belongs to the indole family, characterized by its fused benzene and pyrrole rings. The trifluoromethoxy group (OCF3) adds both steric bulk and electron-withdrawing properties, influencing its reactivity and biological activity.
Preparation Methods
Synthetic Routes::
Radical Approach:
- Information on industrial-scale production methods for this specific compound is limited. research and development in this area may yield more efficient processes in the future.
Chemical Reactions Analysis
3-Propyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole can undergo various reactions:
Oxidation: It can be oxidized to form various functional groups.
Reduction: Reduction reactions can modify the indole ring system.
Substitution: The trifluoromethoxy group can be substituted with other functional groups.
C–C Bond Formation: Alkenylations, alkynylations, and arylations are possible.
Common reagents and conditions depend on the specific transformation. Major products include derivatives of the indole core.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure and potential biological activity.
Agrochemicals: The trifluoromethoxy group enhances herbicidal or pesticidal properties.
Materials Science: Its stability and reactivity make it useful for functional materials.
Mechanism of Action
- The exact mechanism of action remains an active area of research.
- It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other indole derivatives, such as 1-bromo-3-propyl-5-(trifluoromethoxy)benzene, share structural features.
Uniqueness: The combination of the propyl group, trifluoromethoxy moiety, and indole framework sets it apart.
Properties
Molecular Formula |
C12H14F3NO |
---|---|
Molecular Weight |
245.24 g/mol |
IUPAC Name |
3-propyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H14F3NO/c1-2-3-8-7-16-11-5-4-9(6-10(8)11)17-12(13,14)15/h4-6,8,16H,2-3,7H2,1H3 |
InChI Key |
IUPHCZSVRYNZTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CNC2=C1C=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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